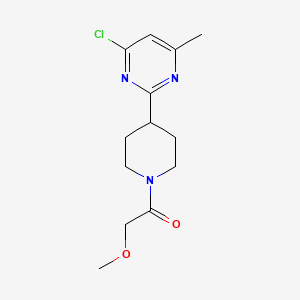

1-(4-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-1-yl)-2-methoxyethanone

Description

1-(4-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-1-yl)-2-methoxyethanone is a heterocyclic compound featuring a piperidine ring linked to a 4-chloro-6-methylpyrimidin-2-yl moiety and a 2-methoxyethanone group. The chloro and methyl substituents on the pyrimidine ring may enhance lipophilicity and metabolic stability, while the methoxyethanone group could influence hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name |

1-[4-(4-chloro-6-methylpyrimidin-2-yl)piperidin-1-yl]-2-methoxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O2/c1-9-7-11(14)16-13(15-9)10-3-5-17(6-4-10)12(18)8-19-2/h7,10H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNJUHHIPNQWCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CCN(CC2)C(=O)COC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201145613 | |

| Record name | Ethanone, 1-[4-(4-chloro-6-methyl-2-pyrimidinyl)-1-piperidinyl]-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201145613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1316220-59-3 | |

| Record name | Ethanone, 1-[4-(4-chloro-6-methyl-2-pyrimidinyl)-1-piperidinyl]-2-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1316220-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-[4-(4-chloro-6-methyl-2-pyrimidinyl)-1-piperidinyl]-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201145613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-1-yl)-2-methoxyethanone typically involves the following steps:

Formation of the Chloromethylpyrimidine Intermediate: This step involves the chlorination of 6-methylpyrimidine using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).

Piperidine Substitution: The chloromethylpyrimidine intermediate is then reacted with piperidine under basic conditions to form the piperidinylpyrimidine derivative.

Methoxyethanone Addition: Finally, the piperidinylpyrimidine derivative is reacted with methoxyethanone in the presence of a suitable catalyst to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-1-yl)-2-methoxyethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

HSP90 Inhibition

One of the primary applications of this compound is its role as an HSP90 inhibitor. HSP90 is a molecular chaperone involved in the proper folding and stabilization of numerous client proteins, many of which are implicated in cancer and other diseases. Inhibition of HSP90 can lead to the degradation of these client proteins, thereby exerting anti-tumor effects.

Case Studies

Several studies have demonstrated the efficacy of HSP90 inhibitors in preclinical models:

- Study on PU24FCl : A derivative related to the compound under discussion showed significant anti-tumor activity in human breast tumor xenograft models without notable toxicity. This highlights the potential for similar compounds to be developed for therapeutic use against various cancers .

- Clinical Trials : Compounds targeting HSP90 have entered clinical trials, showcasing their potential in treating malignancies characterized by aberrant protein folding .

Anticancer Properties

The compound's structural features suggest that it may also interact with other targets involved in cancer progression, such as cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Research Findings

Research indicates that derivatives of pyrimidine compounds exhibit potent inhibitory activity against CDK2 and CDK9, which are pivotal in cell cycle control and transcription regulation . The potential for 1-(4-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-1-yl)-2-methoxyethanone to exhibit similar properties warrants further investigation.

Neuropharmacological Applications

Given its piperidine structure, there is potential for this compound to be explored as a neuropharmacological agent. Piperidine derivatives have been studied for their effects on neurotransmitter systems, suggesting possible applications in treating neurological disorders.

Other Therapeutic Uses

The compound may also find applications beyond oncology and neurology. Its ability to modulate protein interactions could make it useful in conditions where protein misfolding is a factor, such as neurodegenerative diseases.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| HSP90 Inhibition | Targets molecular chaperone involved in cancer progression | Anti-tumor activity demonstrated |

| Anticancer Properties | Interacts with CDKs to halt cell cycle progression | Potent inhibition reported |

| Neuropharmacology | Potential effects on neurotransmitter systems | Needs further exploration |

| Other Therapeutic Uses | Modulates protein interactions; possible use in neurodegenerative diseases | Emerging research |

Mechanism of Action

The mechanism of action of 1-(4-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-1-yl)-2-methoxyethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways or block receptor sites to prevent the binding of natural ligands.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related piperidine derivatives, focusing on synthesis, substituent effects, and biological activities.

Substituent Effects on Activity and Yield

- Electron-Withdrawing Groups : The 4-chloro substituent on the target compound’s pyrimidine ring may enhance binding to electron-rich biological targets, similar to the 3',5'-dichlorobiphenyl group in compounds, which improve molecular glue activity .

- This highlights the impact of amine choice on synthesis efficiency .

- Heterocyclic Diversity : The fungicidal compound in uses a thiazol-dihydroisoxazol core, whereas the target compound’s pyrimidine ring may favor interactions with different enzyme targets (e.g., kinases or DHFR) .

Pharmacological and Agrochemical Profiles

- Anti-Ulcer Activity: Piperidine-linked dihydropyrimidinones in demonstrated efficacy in histopathological evaluations, suggesting that the piperidine moiety’s conformational flexibility is critical for gastroprotective effects .

- Fungicidal Action : The patent compound’s thiazol group () likely disrupts fungal membrane integrity, whereas the target compound’s pyrimidine group could inhibit nucleotide synthesis pathways .

Crystallographic and Stability Insights

- Crystallographic studies in and emphasize the role of substituents in molecular packing and stability. For example, bulky groups like trifluoromethylphenyl () may reduce solubility but enhance target affinity, whereas methoxy groups (target compound) could improve bioavailability .

Biological Activity

1-(4-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-1-yl)-2-methoxyethanone is a synthetic compound with potential therapeutic applications. Its structure includes a piperidine ring and a chloro-substituted pyrimidine, which may contribute to its biological activity. This article explores the compound's biological properties, including its pharmacological effects, receptor interactions, and metabolic stability.

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₁₆ClN₃O

- CAS Number : 1316223-78-5

- Molecular Weight : 227.69 g/mol

Pharmacological Profile

Research indicates that compounds with similar structures exhibit significant biological activities, particularly in the modulation of neurotransmitter systems and receptor interactions. For instance, related compounds have shown:

- Antagonistic activity against corticotropin-releasing factor (CRF) receptors, which are implicated in stress response mechanisms .

Binding Affinity

The compound's effectiveness is often measured through its binding affinity to specific receptors. In studies involving related pyrimidine derivatives:

- IC50 values (the concentration required to inhibit 50% of the receptor activity) were reported as low as 9.5 nM for CRF receptors, indicating high potency .

Structure-Activity Relationship (SAR)

The structure of this compound suggests potential for various modifications to enhance biological activity:

- The presence of the chloro group on the pyrimidine ring is crucial for receptor binding.

- Modifications on the piperidine ring can alter pharmacokinetic properties such as metabolic stability and bioavailability.

Metabolic Stability

Metabolic stability is a critical factor in drug development. Compounds similar to this compound have shown varying degrees of stability when exposed to human hepatic microsomes:

- Rapid metabolism can limit therapeutic efficacy; thus, optimizing structure to improve stability is essential .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this structure:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.